Disulfide, dihexadecyl
Overview
Description
Disulfide, dihexadecyl, also known as hexadecyl disulfide, is an organic compound with the molecular formula C₃₂H₆₆S₂. It is characterized by the presence of a disulfide bond (S-S) linking two hexadecyl groups. This compound is notable for its applications in various fields, including organic synthesis, materials science, and biochemistry.
Mechanism of Action
Target of Action
This compound is a type of disulfide, which are known to interact with various proteins and enzymes in biological systems, often forming or breaking disulfide bonds . .
Mode of Action
Disulfides in general are known to play crucial roles in protein folding and structural stabilization . They can form or break disulfide bonds, which are crucial for the correct folding and function of many proteins . The exact interaction of Hexadecyl disulfide with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
Disulfides can influence various biochemical pathways through their involvement in protein folding and stabilization . They can cause changes in protein conformation, which may affect the function of the protein and thus the biochemical pathway in which it is involved
Pharmacokinetics
One study suggests that lipid-based delivery systems, which could potentially include hexadecyl disulfide, have high binding ability with the stratum corneum and are relatively inert, suggesting potential implications for bioavailability
Result of Action
Given its potential role in protein folding and stabilization, it could potentially influence the function of various proteins, leading to changes at the molecular and cellular level . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hexadecyl disulfide. For instance, the presence of other sulfides can affect the properties of insulating paper and insulating oil, suggesting that the presence of other compounds in the environment could influence the action of Hexadecyl disulfide . Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially affect the stability and efficacy of Hexadecyl disulfide .
Biochemical Analysis
Biochemical Properties
Disulfide bonds play a crucial role in the folding and structural stabilization of many important extracellular peptide and protein molecules, including hormones, enzymes, growth factors, toxins, and immunoglobulins . The formation of disulfide bonds is a redox reaction, where the free dithiol form is in the reduced state, and the disulfide form is in the oxidized state .
Cellular Effects
This is characterized by the collapse of cytoskeleton proteins and F-actin due to the intracellular accumulation of disulfides . This discovery could aid in the development of therapeutic strategies against various diseases.
Molecular Mechanism
Disulfide bonds are usually formed from the oxidation of sulfhydryl (−SH) groups, especially in biological contexts . A variety of oxidants participate in this reaction including oxygen and hydrogen peroxide . Such reactions are thought to proceed via sulfenic acid intermediates .
Temporal Effects in Laboratory Settings
The toxic effects of certain compounds, such as carbon monoxide, sodium cyanide, and carbon disulfide, are evident within minutes . For many chemicals, the toxic effect is most severe between one and a few days after exposure .
Metabolic Pathways
Disulfidptosis is defined as the accumulation of cystine by cells with high expression of the solute carrier family 7 member 11 (SLC7A11) during glucose starvation . This accumulation causes extensive disulfide linkages between F-actins, resulting in their contraction and subsequent detachment from the cellular membrane, triggering cellular death .
Transport and Distribution
The distribution of a compound exists between a mixture of two immiscible phases at equilibrium, which is a measure of the difference in solubility of the compound in these two phases .
Subcellular Localization
The inclusion of protein subcellular localization improves the performance of disulfide bond prediction methods . As members of the PDI family of proteins, all proteins contain a TRX-like structural domain and are predominantly expressed in the endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disulfide, dihexadecyl can be synthesized through several methods. One common approach involves the oxidation of hexadecyl thiol (hexadecanethiol) using oxidizing agents such as hydrogen peroxide or iodine. The reaction typically proceeds under mild conditions, yielding the desired disulfide compound.
Industrial Production Methods: In industrial settings, this compound is often produced via the reaction of hexadecyl halides with sodium disulfide. This method involves the nucleophilic substitution of the halide by the disulfide anion, resulting in the formation of the disulfide bond. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Disulfide exchange reactions are common, where the disulfide bond is cleaved and reformed with different thiol groups. .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, peracids.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Thiol-disulfide exchange catalysts, often under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Hexadecyl thiol.
Substitution: Various mixed disulfides depending on the thiol used in the reaction.
Scientific Research Applications
Disulfide, dihexadecyl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds in complex molecules.
Biology: Disulfide bonds play a crucial role in protein folding and stability. This compound is used in studies related to protein structure and function.
Medicine: The compound is investigated for its potential in drug delivery systems, where disulfide bonds can be cleaved in the reductive environment of cells, releasing the therapeutic agent.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings, where the disulfide bond imparts stability and durability .
Comparison with Similar Compounds
Hexadecyl thiol: The reduced form of disulfide, dihexadecyl, used in similar applications but with different reactivity.
Dibutyl disulfide: A shorter-chain disulfide with similar chemical properties but different physical properties due to the shorter alkyl chains.
Phenyl disulfide: An aromatic disulfide with different reactivity and applications compared to aliphatic disulfides like dihexadecyl disulfide .
Uniqueness: this compound is unique due to its long alkyl chains, which impart specific physical properties such as hydrophobicity and stability. These properties make it particularly useful in applications requiring durable and stable materials, as well as in biological systems where long-chain disulfides can interact with lipid membranes and proteins in unique ways.
Properties
IUPAC Name |
1-(hexadecyldisulfanyl)hexadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H66S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBWMRCVCQFLOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H66S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061783 | |
Record name | Disulfide, dihexadecyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1561-75-7 | |
Record name | Dihexadecyl disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1561-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihexadecyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecyl disulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=823 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Disulfide, dihexadecyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disulfide, dihexadecyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihexadecyl disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.854 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHEXADECYL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GV07UB7SV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.